Strontium iodide

Description

Properties

IUPAC Name |

strontium;diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sr/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIJWFBRWPCESA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

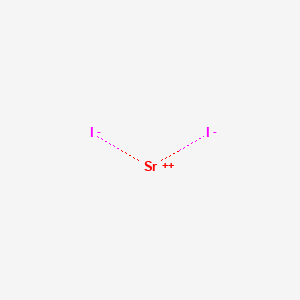

[Sr+2].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Sr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Strontium Iodide

Electronic Structure Analysis of Strontium Iodide

The electronic structure dictates the fundamental electrical and optical behavior of a material. For this compound, which crystallizes in an orthorhombic structure with the space group Pbca, computational methods have been instrumental in elucidating its electronic characteristics. researchgate.netaip.org

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. stanford.edu DFT calculations have been extensively applied to study this compound. researchgate.netspiedigitallibrary.orgmaterialsproject.orgmaterialsproject.org These studies typically involve optimizing the crystal structure and then calculating properties such as the band structure and density of states. e-asct.orgspiedigitallibrary.org First-principles DFT calculations have been performed using various approaches, including the local density approximation (LDA) and generalized gradient approximation (GGA). spiedigitallibrary.orgaip.org

For instance, DFT calculations have been used to determine the optimized lattice constants and atomic positions of SrI₂. e-asct.org The orthorhombic crystal structure of SrI₂ contains two inequivalent sets of iodine atoms, which is a key structural detail confirmed by these calculations. researchgate.netmaterialsproject.org The electronic band structure and density of states (DOS) have been reported in several studies, providing a foundational understanding of its properties. researchgate.netresearchgate.net

The band structure of a material describes the ranges of energy that an electron within the solid may have. The separation between the highest occupied energy band (valence band) and the lowest unoccupied energy band (conduction band) is known as the band gap.

DFT calculations have consistently shown that SrI₂ is a wide-band-gap insulator. researchgate.nete-asct.org The calculated band gap values, however, can vary significantly depending on the computational method and the exchange-correlation functional used. For example, a study using the PBE0 hybrid functional found a direct band gap of about 5.65 eV. researchgate.net Another DFT calculation using the GGA approximation reported a band gap of 3.909 eV. spiedigitallibrary.org The Materials Project database lists a calculated band gap of 3.802 eV for orthorhombic SrI₂. materialsproject.org

| Computational Method | Functional | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| DFT | PBE0 | 5.65 | researchgate.net |

| DFT | GGA | 3.909 | spiedigitallibrary.org |

| DFT | PBEsol | 3.802 | materialsproject.org |

| Many-Body Perturbation Theory | GW Approximation | 5.2 | materialsmodeling.orgchalmers.se |

The choice of the exchange-correlation (XC) functional is a critical aspect of DFT calculations as it approximates the complex many-body effects of electron exchange and correlation. stanford.edu The exact form of the XC functional is unknown, and various approximations have been developed. stanford.eduosti.gov

Optical and Dielectric Properties Modeling of this compound

The interaction of light with a material is described by its optical and dielectric properties. For this compound, these properties are of particular interest due to its use in scintillation detectors, where the material's response to high-energy radiation is converted into visible light. e-asct.org

The dielectric function, ε(ω), is a complex quantity that describes the response of a material to an oscillating electric field, such as light. It is a function of the frequency (ω) of the incident light and can also depend on the polarization of the light relative to the crystal axes. The imaginary part of the dielectric function is directly related to the absorption of light by the material, while the real part is related to the refractive index. aip.org

Theoretical calculations have shown that despite its orthorhombic (non-cubic) crystal structure, this compound exhibits nearly isotropic optical properties. researchgate.netaip.orgillinois.edu This means that its dielectric function and refractive index are almost the same for different polarizations of light. researchgate.netaip.org This is a significant finding, as optical isotropy is a key requirement for the fabrication of transparent ceramic scintillators. aip.org

Calculations of the frequency-dependent dielectric function for SrI₂ have been performed using DFT. researchgate.netaip.org These calculations show that the onset of absorption (where the imaginary part of the dielectric function becomes non-zero) corresponds to the band gap energy. e-asct.orgaip.org The real and imaginary components of the dielectric tensor as a function of energy have been calculated, providing a detailed picture of the optical response of SrI₂ over a wide range of photon energies. aip.org The refractive index, which is derived from the dielectric function, has also been calculated and shows very little anisotropy. aip.orgaip.org

Theoretical Optical Function Calculations for this compound (e.g., absorption, reflection, extinction coefficients, refractive index)

Theoretical investigations into the optical properties of this compound (SrI₂) have been conducted using density functional theory (DFT). e-asct.org These studies focus on understanding the interaction of light with the material across a range of photon energies. Key optical functions such as the absorption coefficient, extinction coefficient, reflection coefficient, and refractive index have been calculated to characterize its potential for optoelectronic applications. e-asct.org

Calculations for a single layer of SrI₂ reveal that it is a strong absorber of light in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net This high absorption is consistent with a significant extinction coefficient at corresponding photon energies. researchgate.net Specifically, the imaginary part of the dielectric function (ϵ₂), which is related to absorption, shows a broad maximum peak spanning from 5.0 to 9.0 eV. e-asct.org This energy range falls within the short-wavelength UV-C and vacuum ultraviolet (VUV) regions, indicating reduced light transmission. e-asct.org

The optical response of monolayer SrI₂ is anisotropic, meaning it depends on the polarization of the incident light. e-asct.org This is a characteristic feature of optically anisotropic materials. e-asct.org However, despite its noncubic crystal structure, bulk SrI₂ exhibits near-optical isotropy. illinois.edu

Doping SrI₂ with elements like Neodymium (Nd), Samarium (Sm), and Holmium (Ho) can alter its optical properties. For instance, the imaginary part of the dielectric function for Nd-doped SrI₂ shows a maximum at approximately 0.71 eV and 0.67 eV for light polarized along the x- and z-axes, respectively. e-asct.org For Ho- and Sm-doped SrI₂, peaks in ϵ₂ appear around 0.48 (1.68) eV and 0.56 (1.84) eV along the z- and x-polarization directions, respectively. e-asct.org These energies correspond to the shortwave infrared to visible regions of the spectrum, suggesting that doping can enhance light absorption in these ranges. e-asct.org

The refractive index of pure SrI₂ suggests it has excellent anti-reflection properties in the UV-C and VUV regions, making it potentially useful for applications like solar cells. e-asct.org Doping increases the static refractive index, leading to enhanced reflection due to backscattering from impurity atoms. e-asct.org This suggests that doped SrI₂ may be less suitable for anti-reflection coatings but could be used in highly reflective systems. e-asct.org

Table 1: Calculated Optical Properties of Pure and Doped Monolayer this compound An interactive data table will be provided here based on the text.

| Material | Polarization | Peak in Imaginary Dielectric Function (ϵ₂) (eV) | Spectral Region of Peak |

| Pure SrI₂ | - | 5.0 - 9.0 | UV-C and VUV |

| Nd-doped SrI₂ | x-axis | ~0.67 | Shortwave Infrared |

| Nd-doped SrI₂ | z-axis | ~0.71 | Shortwave Infrared |

| Sm-doped SrI₂ | x-axis | ~1.84 | Visible |

| Sm-doped SrI₂ | z-axis | ~0.56 | Shortwave Infrared |

| Ho-doped SrI₂ | x-axis | ~1.68 | Visible |

| Ho-doped SrI₂ | z-axis | ~0.48 | Shortwave Infrared |

Excitonic Effects and Electron-Hole Interactions in this compound

Excitons, which are bound states of an electron and a hole, play a significant role in the optical properties of this compound. illinois.edu The interaction between electrons and holes is influenced by the material's electronic structure and screening effects. illinois.edu

First-principles studies using many-body perturbation theory, specifically the G₀W₀ approximation and the Bethe-Salpeter equation (BSE), have been employed to investigate quasiparticle spectra and excitonic properties in SrI₂. arxiv.org These calculations predict a band gap of 5.2 eV for SrI₂. arxiv.orgresearchgate.net The binding energy of the ground-state exciton (B1674681) in SrI₂ is calculated to be approximately 195 ± 25 meV. arxiv.orgresearchgate.net

A key finding is that while the exciton binding energies in SrI₂ and sodium iodide (NaI) are similar, their structure and symmetry are markedly different. arxiv.orgresearchgate.net The low-energy excitons in SrI₂ are highly anisotropic. arxiv.org Unexpectedly, the spatial extent of these excitons in SrI₂ is two to three times larger than in NaI, as determined by the full width at half maxima of the electron-hole pair-correlation function. arxiv.org

The influence of excitonic effects is crucial for accurately describing the dielectric function. illinois.edu Solving the Bethe-Salpeter equation reveals the formation of bound-excitonic states near the absorption onset. illinois.edu A broad, peak-like feature in the dielectric function of SrI₂ is attributed to transitions from iodine 5p electrons to empty strontium d states. illinois.edu

The Onsager mechanism, which describes the probability of electron-hole recombination based on their separation distance, has been proposed as a factor influencing the scintillation properties of SrI₂. spiedigitallibrary.org At higher temperatures, the Onsager radius decreases, potentially making recombination more difficult. spiedigitallibrary.org

Carrier Dynamics and Polaron Formation in this compound

Stable Hole Polarons and Carrier Diffusion Mechanisms in this compound

In this compound, charge carriers, particularly holes, can become self-trapped, forming polarons. A polaron is a quasiparticle consisting of a charge carrier and its accompanying lattice distortion. arxiv.org The formation of stable hole polarons is a common feature in halide materials like SrI₂. arxiv.orgosti.govarxiv.org

Ab initio studies have identified nine stable hole polaron configurations in SrI₂. arxiv.orgosti.govarxiv.org These configurations consist of dimerized iodine pairs and have polaron-binding energies of up to 0.5 eV. arxiv.orgosti.govarxiv.org These stable polarons are interconnected by a complex potential energy landscape with 66 unique nearest-neighbor migration paths. arxiv.orgosti.govarxiv.org

The cations (Sr²⁺) and anions (I⁻) in this compound create these stable hole polarons with their intricate migration paths, which in turn allows for rapid carrier diffusion. e-asct.orgresearchgate.net This rapid diffusion is a key factor in the high performance of SrI₂ as a scintillator material. e-asct.orgresearchgate.net It allows carriers created during events like gamma-ray irradiation to quickly move away from each other, reducing the likelihood of non-linear recombination, which is a primary cause of non-proportionality and reduced energy resolution in scintillators. osti.govarxiv.org

Molecular dynamics simulations have shown that a significant fraction of polarons in SrI₂ are "born" into configurations that can migrate with virtually no energy barrier at room temperature. arxiv.orgosti.govarxiv.org This "barrier-free" migration of nascent polarons contributes to the superior light yield proportionality of SrI₂ compared to materials like NaI, where such hopping events are not observed in simulations. arxiv.org

Computational Studies of Carrier Mobility in this compound

While the formation of polarons is often associated with a reduction in charge-carrier mobility, the specific dynamics in this compound lead to a scenario where carriers can still diffuse effectively. osti.govarxiv.orgresearchgate.net The mobility of charge carriers is a critical factor in the performance of materials for applications such as scintillators and solar cells. spiedigitallibrary.orgacs.org

Computational studies suggest that the complex but flat potential energy landscape for polaron migration in SrI₂ is fundamental to its outstanding performance. osti.govarxiv.org This landscape allows for the fast, non-equilibrium transport of newly formed polarons. osti.govarxiv.org

The mobility of electrons and holes can be influenced by temperature. spiedigitallibrary.org As temperature increases, the mobility of charge carriers can change, potentially affecting recombination rates. spiedigitallibrary.org While direct computational values for carrier mobility in SrI₂ are not extensively detailed in the provided context, the emphasis is on the rapid diffusion enabled by the unique polaron migration mechanisms. osti.govarxiv.org This rapid diffusion effectively functions as a high-mobility pathway for the self-trapped holes. e-asct.orgosti.govarxiv.org

Atomistic Computer Simulations and Molecular Dynamics of this compound

Atomistic computer simulations, including ab initio molecular dynamics, have been instrumental in understanding the behavior of this compound at the atomic level. arxiv.orgosti.govarxiv.orgnih.gov These simulations provide insights into the dynamic processes that are not accessible through static calculations alone. arxiv.orgosti.govarxiv.org

Ab initio molecular dynamics simulations have been used to study polaron transport in SrI₂, examining both equilibrium polarons and nascent polarons immediately after a self-trapping event. arxiv.orgosti.govarxiv.org These simulations revealed that at room temperature, a large portion of polarons are formed in configurations that allow for nearly barrier-free migration. arxiv.orgosti.govarxiv.org This finding is crucial for explaining the high-energy resolution of SrI₂-based scintillators. osti.govarxiv.org

Furthermore, molecular dynamics simulations have been used to contrast the behavior of polarons in SrI₂ with that in NaI. arxiv.org The simulations showed that while self-trapping occurs rapidly in both materials, subsequent hopping events were only observed in SrI₂, highlighting a key difference in their charge transport properties. arxiv.org

Quantum simulations have also been applied to investigate the nonlinear optical properties of this compound-fructose-based metal-organic frameworks. nih.gov These calculations demonstrated that the arrangement of ions and functional groups within the crystal structure significantly influences the material's optical response. nih.gov

The use of density functional theory (DFT) is a common approach in these simulations, allowing for the calculation of electronic structure, which is foundational for understanding optical properties and carrier dynamics. e-asct.orgvcu.eduresearchgate.net

Advanced Crystal Growth and Material Synthesis Methodologies for Strontium Iodide

Single Crystal Growth Techniques for Strontium Iodide

The growth of large, crack-free single crystals of this compound is a complex process that has seen significant advancements through various specialized techniques. Due to its relatively low melting point of approximately 515°C, crystal growth can be conducted in quartz crucibles. researchgate.net

The vertical Bridgman technique is a widely employed method for growing this compound crystals. researchgate.net This method involves the directional solidification of a molten salt within a crucible that is slowly lowered through a temperature gradient. For SrI₂:Eu²⁺, single crystals up to 5.0 cm in diameter have been successfully grown using this technique. researchgate.net

Modifications to the standard Bridgman-Stockbarger method have been crucial for improving crystal quality and yield. researchgate.netaip.org These modifications address challenges such as impurity segregation and polycrystalline growth. Key adaptations include:

Dual Chamber Quartz Ampoule: A specialized quartz ampoule with two chambers separated by a micro frit filter is used to purify the molten salt of this compound and europium iodide before growth. researchgate.net

Grain Selectors: To prevent the formation of multiple crystal grains, "bent" or "bulb" designs are incorporated into the growth crucible. researchgate.net These structures are designed to select and promote the growth of a single crystal orientation.

Zone-Refinement Process: Prior to the Bridgman growth, the starting materials (SrI₂ and EuI₂) can be purified using a zone-refinement process to remove segregated impurities. aip.org

Vertical Orientation: A modified Bridgman technique with a vertical orientation is necessary due to the anisotropic thermal expansion coefficient of this compound, which contributes to cracking. vcu.edu

Temperature Gradient Control: The use of a zone-separating shield allows for more precise control over the temperature gradient between the two zones of the furnace, which is critical for preventing cracking. vcu.edu

The growth process typically involves sealing the purified starting materials in a quartz ampoule under a high vacuum or an inert atmosphere to prevent contamination. aip.orgosti.gov The ampoule is then subjected to a carefully controlled temperature profile in a Bridgman-Stockbarger transparent furnace. aip.org For instance, a temperature gradient of ~15°C/cm and a slow growth rate of ~0.3 mm/hour have been used in some successful growth runs. aip.org

An alternative to the Bridgman method is the micro-pulling-down (μ-PD) method. This technique has also been successfully applied to the growth of Eu-doped this compound single crystals. semanticscholar.orghalide-crylink.com In the μ-PD method, a capillary die is used to shape the molten material, which is then pulled downwards to form a crystal fiber or rod. This method offers good control over the crystal diameter and can be adapted for different dopant concentrations. researching.cn Research has been conducted on the influence of Eu²⁺ concentration on the scintillation properties of SrI₂ single crystals grown by the modified micro-pulling-down method. researching.cn

A significant hurdle in the production of large-scale this compound crystals is their propensity for cracking. vcu.edugoogle.com This issue has been a long-standing impairment to the reliable and reproducible growth of SrI₂:Eu, increasing costs and limiting its widespread use. researchgate.net

Several factors contribute to the cracking of this compound crystals:

Anisotropic Thermal Expansion: this compound has an orthorhombic crystal structure, and its coefficient of thermal expansion is anisotropic, meaning it expands and contracts differently along its different crystalline axes. vcu.eduosti.gov This anisotropy induces internal stresses during the cooling phase of crystal growth, leading to cracks.

Purity of Raw Materials: The quality of the starting materials is critical. Impurities, including water molecules and oxygen-containing compounds, can introduce defects and stress points within the crystal lattice, making it more susceptible to cracking. google.com Even with a slow cooling rate, crystals grown from insufficiently pure materials often crack. google.com

Thermal Fields: The optimization of thermal fields within the crystallizer is crucial. Poorly controlled temperature gradients can exacerbate the stress caused by anisotropic thermal expansion. researchgate.net

Lamellar Twinning: Some related halide crystals, like CsCaI₃:Eu²⁺, exhibit lamellar twinning due to a phase transition during cooling, which can contribute to poor crystal quality and cracking. researchgate.net While not explicitly detailed for SrI₂, similar phase transitions or twinning could be a contributing factor.

Researchers have found that this compound and similar alkaline earth halides are significantly more prone to cracking than classic scintillators like sodium iodide (NaI) and cesium iodide (CsI). researchgate.net While crack-free crystals up to 30 mm in diameter have been grown, scaling up to larger sizes remains a challenge. researchgate.net The use of carbon-coated quartz ampoules has shown promise in minimizing cracking by reducing the adhesion of the crystal to the ampoule wall. researchgate.net

Melt Processing and Optimization for this compound Crystals

To enhance the quality and yield of this compound crystals, various melt processing and optimization techniques have been developed. These methods aim to purify the molten salt and control its composition before and during crystal growth.

A technique known as molten-salt pumping or melt aging has been applied to optimize the quality and scintillation performance of SrI₂:Eu²⁺ crystals. researchgate.netosti.gov This process involves holding the crystal-growth charge in a molten state under vacuum for an extended period, for example, up to 48 hours. ornl.gov

The primary goals of melt aging are:

Purification: The process helps to remove volatile impurities and compensate for variations in the purity and stoichiometry of the commercially supplied starting materials. ornl.gov

Stoichiometry Control: By pumping on the molten salt, excess iodine can be removed, allowing the melt composition to approach the ideal stoichiometric ratio. osti.gov

Studies have shown that melt aging can lead to a simultaneous improvement in the light yield, energy resolution, scintillation decay-time, and afterglow of the resulting crystals. researchgate.netosti.gov Energy-dispersive X-ray spectroscopy (EDS) analysis has confirmed that as the melt aging time increases, the matrix composition of the finished crystal approaches the stoichiometric strontium-to-iodine ratio of 1:2. osti.gov This technique is considered a form of defect engineering that helps to control and optimize the properties of metal halide scintillators. researchgate.netacs.org

The critical parameters for the melt aging process include the vacuum level, melt temperature, and duration. A relatively low vacuum is often used to avoid significant evaporation of the molten salt itself. osti.gov

Maintaining the correct stoichiometry of the melt is critical for growing crack-free, high-quality SrI₂ crystals. researchgate.net Variations in stoichiometry are a known issue in halide crystal growth, as the initial binary halides may contain excess halogen ions or have different volatilities, leading to a loss of stoichiometry in the final crystal. researchgate.net

To address this, an in situ stoichiometry monitoring technique has been developed. researchgate.net This method allows for the real-time monitoring of the melt's atmosphere during processing and crystal growth. By analyzing the gaseous species above the melt, it is possible to infer the stoichiometry of the melt itself.

The feedback from this monitoring system can be used to correct the melt's stoichiometry as needed. researchgate.net This approach has been successfully used to repeatedly grow crack-free SrI₂:Eu crystals with diameters of 1.5 inches, free from visible inclusions or bubbles. researchgate.net This technique represents a significant step towards more reliable and reproducible large-scale production of this compound scintillators.

Purification and Feedstock Management for this compound

The successful growth of high-quality this compound crystals is critically dependent on the purity of the initial feedstock and the management of impurities throughout the synthesis process.

The purity of the raw materials is a primary determinant of the final crystal's quality and performance. google.com It is generally accepted that a purity of at least 4N (99.99%) is necessary to grow crystals with good energy resolution, with 5N purity being ideal. functmaterials.org.ua The quality of grown crystals is closely tied to the specific batch of raw materials used. google.com

Assessment of raw material purity involves analyzing for both metallic and anionic impurities. google.comfunctmaterials.org.ua While specifications for reagent-grade strontium carbonate and hydroiodic acid are available, further purification is often necessary. google.com An integrated criterion, such as the total purity (expressed in "N"s), can be used for initial powder selection. functmaterials.org.ua A study demonstrated a clear improvement in scintillator performance as the purity of the SrI₂ raw material increased. functmaterials.org.ua

A practical method for assessing the quality of both the raw powder and the grown crystal is to measure the pH of its aqueous solution. functmaterials.org.ua An acidic pH ( < 7), particularly in the range of < 3-4, is indicative of high-quality material with low levels of detrimental impurities like the OH- group. functmaterials.org.ua

The following table outlines the purity levels of starting materials used in SrI₂ synthesis.

| Raw Material | Recommended Purity | Source/Comment |

| Strontium-containing compound (e.g., SrCO₃, SrO) | ≥ 99.9% | A purity of 99.99% is often used for high-quality crystal growth. google.comguidechem.com |

| Hydroiodic acid (HI) | ≥ 99.9% | High purity is essential to avoid introducing contaminants. guidechem.com |

| Anhydrous SrI₂ beads | 99.99% - 99.999% | Commercially available and used as starting material for crystal growth. osti.gov |

| Europium Iodide (EuI₂) powder | 99.9% - 99.999% | Used as a dopant in scintillator applications. osti.gov |

Anionic impurities, particularly oxygen-containing species like the hydroxide (B78521) (OH⁻) group, are highly detrimental to the quality and scintillation properties of this compound crystals. functmaterials.org.ua These impurities can be introduced at various stages, from raw material preparation to crystal growth, especially given the hygroscopic nature of SrI₂. google.comfunctmaterials.org.ua

The OH⁻ group is considered a principal impurity in alkali-earth halides. functmaterials.org.ua Its presence, even in trace amounts, can lead to the formation of defects that quench scintillation emission. functmaterials.org.ua High concentrations of OH⁻ groups, which occur at a pH greater than 7, can disrupt crystallization and lead to the growth of polycrystalline material instead of a single crystal. functmaterials.org.ua Infrared (IR) spectroscopy can be used to detect the presence of OH⁻ and other anionic impurities like NO₃⁻ and CO₃²⁻. functmaterials.org.ua

Studies have shown that a low pH (< 7) in an aqueous solution of this compound corresponds to crystals with good scintillation parameters. functmaterials.org.ua The optimal pH is considered to be below 3-4, as this indicates a very low concentration of OH⁻ groups. functmaterials.org.ua

Producing high-purity, anhydrous this compound is a critical and challenging step for obtaining high-quality single crystals. google.com The compound is highly hygroscopic and susceptible to oxidation. google.com Several methods have been developed to synthesize and purify SrI₂.

A common synthesis route involves the neutralization reaction of a strontium compound, such as strontium carbonate (SrCO₃) or strontium oxide (SrO), with hydroiodic acid (HI). google.comguidechem.com

Purification and Dehydration Steps:

Initial Reaction and Purification: The reaction is typically carried out in a vessel that does not react with or introduce impurities, such as a high-purity quartz crucible. google.com After the initial reaction, the resulting this compound solution is purified. This can involve adjusting the pH, filtering, and then concentrating the solution by heating. google.com Cooling the concentrated solution leads to the precipitation of hydrated this compound crystals (SrI₂·6H₂O). google.com

Dehydration: The removal of water from the hydrated crystals is a crucial and multi-step process.

A primary dehydration step involves heating the hydrated crystals in a flowing inert gas atmosphere at temperatures around 150-200°C. google.com

To achieve complete dehydration, the resulting material is then heated to higher temperatures (350-450°C) under vacuum. google.com This step is designed to remove the remaining crystal water. google.comguidechem.com

Another method involves mixing the hexahydrate with ammonium (B1175870) iodide and heating it under reduced pressure. google.comguidechem.com

Zone Refining: For achieving the highest purity, zone refining is an effective technique. google.comscience.gov This process is based on the principle that impurities are more soluble in the molten state than in the solid state. dumdummotijheelcollege.ac.in A molten zone is moved along a rod of the material, segregating impurities to one end. science.govdumdummotijheelcollege.ac.in Zone refining has been successfully applied to purify europium-doped this compound, removing hydrated and oxyhalide impurities. science.govaip.org

Melt Filtration: In the Bridgman growth process, incorporating a porous quartz frit can physically filter the molten salt before it enters the growth crucible, removing insoluble impurities. researchgate.netresearchgate.netx-mol.net

These rigorous purification and dehydration techniques are essential to produce the high-purity anhydrous this compound feedstock required for the growth of large, high-performance single crystals. google.com

Luminescence Phenomena and Energy Transfer Mechanisms in Strontium Iodide

Photoluminescence and Radioluminescence Spectroscopy of Strontium Iodide

The luminescence properties of this compound (SrI₂) have been a subject of intense study, revealing complex mechanisms of energy absorption, transfer, and emission. Both photoluminescence (PL), induced by photon excitation, and radioluminescence, resulting from ionizing radiation, provide critical insights into the material's electronic structure and defect physics.

In some undoped SrI₂ crystals, two broad photoluminescence bands at 2.2 eV and 2.9 eV have been observed. urfu.ru The 2.2 eV band may be related to crystal hydrates formed on the SrI₂ surface. urfu.ru The 2.9 eV band has spectroscopic characteristics similar to the 5d-4f luminescence of Eu²⁺, suggesting the presence of unintentional europium impurities. urfu.ru

Time-resolved luminescence studies provide information on the dynamics of excited states. In europium-doped this compound (SrI₂:Eu), the characteristic emission from Eu²⁺ at 435 nm exhibits a decay time of approximately 1.2 microseconds. psu.eduaip.org For cerium-doped this compound (SrI₂:Ce/Na), the scintillation decay is more complex and can be described by a two-component exponential decay model. osti.gov The principal fast component has a time constant of around 27-33 ns, while a slower component is also present. osti.gov

Vacuum ultraviolet (VUV) spectroscopy is a powerful tool for investigating the electronic band structure and exciton (B1674681) dynamics in wide-bandgap materials like this compound. Studies using synchrotron radiation have been employed to record photoluminescence (PL) and photoluminescence excitation (PLE) spectra in the energy range of 3.7 eV to 20 eV. urfu.rupsu.edu These experiments, often conducted at low temperatures, allow for the detailed characterization of exciton-related processes. urfu.rupsu.edu

In Nd³⁺-doped SrI₂, VUV spectroscopy has revealed intense, narrow PL excitation bands at 5.31 eV and 5.52 eV, which are attributed to defect-bound and free excitons, respectively. urfu.ruresearchgate.net These findings indicate an efficient channel for energy transfer from the host lattice excitons to the dopant ions. researchgate.net The use of VUV light from a krypton lamp (emitting at ~10.03 eV and ~10.64 eV) has also been explored as an ionization source for iodide-chemical ionization mass spectrometry, demonstrating the interaction of high-energy photons with iodide compounds. copernicus.orgnsf.gov

Doping Strategies and Activator Effects in this compound

Doping this compound with specific activator ions is a key strategy to enhance its scintillation and luminescence properties for various applications, particularly in radiation detection.

Europium is the most common and effective dopant for this compound, significantly improving its performance as a scintillator. psu.edu

Luminescence Characteristics: When doped with europium, the luminescence of SrI₂ is dominated by the characteristic 4f⁶5d¹ → 4f⁷ transition of the Eu²⁺ ion. aip.orgosti.govrsc.org This results in a bright, broad emission band centered at approximately 435 nm. psu.eduaip.orgosti.govresearchgate.netresearchgate.net The radioluminescence spectrum of Eu²⁺-doped SrI₂ typically shows this dominant Eu²⁺ emission, sometimes accompanied by a smaller "long-wave" band, the intensity of which can vary depending on the Eu²⁺ concentration and crystal purity. osti.gov

Scintillation Properties: Europium-doped this compound (SrI₂:Eu²⁺) is renowned for its exceptional scintillation properties. It exhibits a very high light yield, with reported values often exceeding 80,000 photons/MeV and in some cases reaching up to 120,000 photons/MeV. osti.govpsu.eduaip.orgosti.gov This high light output contributes to its excellent energy resolution, which can be better than 3% at 662 keV. psu.eduosti.govresearchgate.net Furthermore, SrI₂:Eu²⁺ displays excellent light yield proportionality, meaning the light output is nearly directly proportional to the deposited energy over a wide range of gamma-ray energies. aip.orgarxiv.org The scintillation decay time for SrI₂:Eu²⁺ is typically around 1.1 to 1.2 microseconds. aip.orgosti.govresearchgate.net

The concentration of the europium dopant plays a crucial role in optimizing these properties. Higher Eu²⁺ doping levels have been shown to increase the light yield into the Eu²⁺ emission band while reducing the intensity of the self-trapped exciton band. vcu.edugoogle.com.pg

Interactive Data Table: Scintillation Properties of Eu²⁺-Doped this compound

| Dopant Concentration | Light Yield (photons/MeV) | Energy Resolution at 662 keV (%) | Decay Time (µs) |

| 0.5% | ~90,000 aip.org | < 4 aip.org | 1.1 osti.gov |

| 2% | ~115,000 e-asct.org | - | 1.2 e-asct.org |

| 3% | ~80,000 osti.gov | 2.7 osti.gov | - |

| 5% | ~120,000 osti.gov | ~3 osti.gov | - |

| 4-6% | >100,000 aip.org | - | - |

Cerium has also been investigated as a dopant for this compound, although its performance as a scintillator in this host has been found to be less optimal compared to europium.

Spectroscopic Characteristics: The radioluminescence spectrum of cerium-doped this compound (SrI₂:Ce³⁺), often co-doped with sodium (Na⁺) for charge compensation, is more complex than that of SrI₂:Eu²⁺. It exhibits a characteristic doublet attributed to the 5d → 4f transitions of the Ce³⁺ ion, with peaks located at approximately 404 nm and 435 nm. osti.govresearchgate.net In addition to the Ce³⁺ emission, an impurity- or defect-related emission is often observed at around 525 nm. osti.govresearchgate.net

In contrast to the high light yields of Eu²⁺-doped crystals, SrI₂:Ce/Na has shown significantly lower light yields, in the range of 10,000 to 16,000 photons/MeV, and poorer energy resolution. osti.gov The scintillation decay of SrI₂:Ce/Na is characterized by a fast principal component of about 33 ns, which contributes significantly to the total light yield, and a second, slower decay component. osti.gov

Neodymium (Nd³⁺) Doping: Intra-configuration Transitions and Energy Transfer in this compound

The introduction of trivalent neodymium (Nd³⁺) ions into the this compound (SrI₂) host lattice gives rise to distinct luminescence characteristics. The photoluminescence (PL) spectra of Nd³⁺-doped SrI₂ crystals exhibit sharp emission lines characteristic of intra-configurational 4f-4f transitions within the Nd³⁺ ion. The most prominent of these is the radiative transition from the ⁴F₃/₂ state to the ⁴I₁₁/₂ state, resulting in an intense emission at approximately 1070 nm. researchgate.netpsu.eduurfu.ru Efficient excitation of this photoluminescence can be achieved through direct optical 4f-4f transitions from the ground ⁴I₉/₂ state or via charge transfer transitions from iodide ions to the Nd³⁺ ions. researchgate.netpsu.eduurfu.ru

The doping process with heterovalent Nd³⁺ ions also induces the formation of lattice defects, which in turn create new luminescence pathways. Two notable PL emission bands at approximately 2.8 eV and 3.8 eV have been associated with these lattice defects. researchgate.netpsu.eduurfu.ru Furthermore, the presence of Nd³⁺ impurities leads to the appearance of intense, narrow photoluminescence excitation (PLE) bands at 5.52 eV and 5.31 eV. researchgate.netpsu.eduurfu.ru These are attributed to free and defect-bound excitons, respectively. researchgate.netpsu.eduurfu.ru

Lead (Pb²⁺) and Samarium (Sm²⁺) Doping Effects in this compound

Doping this compound with lead (Pb²⁺) ions results in distinct luminescence properties. Under excitation corresponding to the ⁶S₂ → ⁶S⁶P inter-configurational transitions of the Pb²⁺ ion, SrI₂:Pb²⁺ crystals exhibit a strong, broad, and asymmetric emission band. researchgate.net This emission is attributed to the ³P₀,₁ → ¹S₀ transitions. researchgate.net A notable characteristic of this emission is its thermal quenching at temperatures above 250 K, accompanied by a blue shift in the emission spectrum as the temperature increases. researchgate.net It has been suggested that different Pb-related centers can form within the SrI₂ host, potentially with some Pb²⁺ ions occupying interstitial sites, which could lead to the formation of scattering centers. researchgate.net

The introduction of samarium (Sm²⁺) as a dopant in this compound has also been explored, although with some challenges. vcu.edu While Sm-doped SrCl₂ crystals show a strong scintillation emission band around 680 nm, attributed to 5d-4f electronic transitions of Sm²⁺ ions, the success in SrI₂ has been limited. e-asct.org Initial studies on Sm²⁺ as an activator in SrI₂ for gamma spectroscopy encountered issues with the raw material's solubility and an emission that falls outside the typical detection range of photomultiplier tubes (PMTs). vcu.edu However, computational studies using density functional theory have investigated the effects of substitutional doping of a SrI₂ monolayer with Sm, which indicate that such doping can significantly alter the electronic and optical properties of the material. e-asct.org These theoretical models show the emergence of flat bands in the valence band region due to the f-atomic orbitals of the dopant, suggesting a potential for tuning the material's properties. e-asct.org

Co-doping Approaches in this compound (e.g., Ce/Na, Mg²⁺)

Co-doping strategies are employed in this compound to enhance its scintillation properties, including light yield, energy resolution, and physical durability. A common approach involves the co-doping of cerium with sodium (Ce³⁺/Na⁺). In SrI₂:Ce/Na, the radioluminescence spectrum shows a characteristic doublet with peaks at 404 nm and 435 nm, which are attributed to the Ce³⁺ emission. researchgate.netosti.gov Additionally, an impurity- or defect-related emission is often observed around 525 nm. researchgate.netosti.gov The SrI₂:Ce³⁺/Na⁺ system is noted for its fast response time, in contrast to the slower decay of Eu²⁺-doped SrI₂. researchgate.net

Another avenue of co-doping research involves the introduction of divalent cations like magnesium (Mg²⁺) alongside the primary activator, such as europium (Eu²⁺). researchgate.net The goal of such co-doping is often to fine-tune the lattice structure and scintillation performance. vcu.edu For instance, co-doping LaBr₃:Ce³⁺ with divalent strontium or calcium has been shown to increase the scintillator's tolerance to high ionization density recombination. vcu.edu In the context of SrI₂(Eu), crystals have been grown with co-dopants including Mg²⁺, Ba²⁺, Cs⁺, Ca²⁺, Fe²⁺, Cu⁺, Na⁺, and Sn²⁺ to investigate their impact on scintillation performance. researchgate.net These studies aim to identify impurities that can improve properties like energy resolution and light yield.

Host Lattice and Impurity-Related Emission in this compound

Self-Trapped Exciton (STE) Emission in this compound

In undoped this compound crystals, a prominent emission band centered around 550 nm is observed, which is attributed to the radiative annihilation of self-trapped excitons (STEs). vcu.edugoogle.com.pg An STE is formed when an electron-hole pair (an exciton) becomes localized within the crystal lattice. vcu.edu In SrI₂, this can occur when a hole localizes on an iodine ion, creating an unstable iodine atom that then polarizes its surroundings. vcu.edu This STE emission is a characteristic feature of the pure SrI₂ host lattice. vcu.edu The presence of this defect-mediated exciton band is a key aspect of the material's intrinsic luminescence. vcu.edu In some studies, a luminescence band at 3.4 eV has also been linked to the radiative decay of STEs in SrI₂. psu.edu

Defect-Bound Excitons in this compound

The introduction of impurity ions, such as Nd³⁺, into the SrI₂ lattice can lead to the formation of defect-bound excitons. researchgate.netpsu.eduurfu.ru These are excitons that are localized in the vicinity of a lattice defect created by the dopant. In SrI₂:Nd³⁺, an intense, narrow photoluminescence excitation band at 5.31 eV is identified as originating from these defect-bound excitons. researchgate.netpsu.eduurfu.ru The relaxation of a defect-bound exciton can occur through the transfer of its energy to the associated impurity ion and the charge-compensating defect. psu.eduresearchgate.net The presence of these defect-bound excitons highlights the significant role that dopant-induced defects play in the energy transfer and luminescence processes within the crystal. researchgate.netpsu.eduurfu.ru

Energy Transfer from Host Lattice to Impurity Ions in this compound

An efficient transfer of energy from the this compound host lattice to the impurity ions is fundamental to the operation of SrI₂-based scintillators. This energy transfer can occur through an excitonic mechanism. researchgate.net The excitation spectra of doped SrI₂ often show features that are characteristic of energy transfer from the host lattice to the impurity ions. researchgate.net For example, in Nd³⁺-doped SrI₂, a distinct peak at 5.52 eV in the photoluminescence excitation spectrum points to an effective channel for energy transfer from free excitons in the matrix to the defect complexes associated with the Nd³⁺ ions. researchgate.netpsu.eduurfu.ru This excitonic channel is often more efficient at exciting the impurity luminescence than direct charge-transfer processes. psu.edu The spectral overlap between the STE emission and the absorption bands of the dopant, such as Eu²⁺, facilitates resonant energy transfer from the excitons to the impurity ions. researchgate.net This transfer from intrinsic luminescence centers to the dopant ions is a key process that enables the high light yields observed in activated this compound scintillators. researchgate.net

Defect Engineering and Microstructural Control in Strontium Iodide

Intrinsic and Extrinsic Defects in Strontium Iodide

The performance of this compound (SrI₂) as a scintillator material is intrinsically linked to the presence of defects within its crystal lattice. These defects, which can be either intrinsic (native to the crystal structure) or extrinsic (introduced by impurities), play a critical role in the material's optical and scintillation properties.

Formation of Trap Centers in this compound

Trap centers are localized electronic states within the band gap of the crystal that can capture electrons or holes, temporarily preventing them from participating in the scintillation process. In this compound, these traps can significantly affect performance.

Shallow electron traps are a notable type of defect in SrI₂ crystals. researchgate.net Research utilizing thermoluminescence (TL) has identified a shallow electron trap associated with a TL peak at approximately 50 K. researchgate.netresearchgate.net The presence of these shallow traps is believed to be related to iodine defects within the crystal structure. researchgate.net These traps can delay the electron-hole recombination process, which is a key step in scintillation. researchgate.net In undoped SrI₂, emission from self-trapped excitons (STEs) and other impurity- or defect-mediated emissions can be observed, highlighting the role of the intrinsic lattice and its imperfections in the luminescence process. osti.govgoogle.com.pgresearchgate.net

Secondary Phase Inclusions and Microstructure in this compound

Beyond point defects, the microstructure of the SrI₂ crystal, including the presence of secondary phase inclusions, is a critical factor for scintillator quality. osti.gov The growth of large, high-quality SrI₂ single crystals is challenging, and imperfections can arise during the process. researchgate.net

Impact of Defects on this compound Scintillation Performance

Defects within the this compound crystal act as centers for non-radiative recombination or delayed emission, directly degrading the key scintillation metrics of light yield, energy resolution, and decay time.

Correlation between Defect Structure and Light Yield/Energy Resolution in this compound

A direct correlation exists between the quality of the crystal microstructure and the scintillator's light yield and energy resolution. osti.govacs.org The presence of secondary phase inclusions and other defects can significantly deteriorate scintillation performance. osti.govacs.org For instance, SrI₂:Eu²⁺, one of the leading scintillators, can achieve an excellent energy resolution of 2.6%–3% at 662 keV and a high light yield of 80,000–120,000 photons/MeV, but reaching this performance requires high-quality crystals with minimal defects. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com

Improvements in the crystal's microstructure, specifically the reduction of defects, have been shown to lead to a simultaneous enhancement in light yield, energy resolution, scintillation decay-time, and afterglow. osti.govacs.orgosti.gov Inhomogeneities in the crystal, such as those caused by defects, can lead to local variations in light output, which broadens the full energy peak and thus worsens the energy resolution. mdpi.com Europium-doped SrI₂ scintillators have demonstrated energy resolutions better than 4% at 662 keV. berkeleynucleonics.comaip.org The ultimate goal is to produce large, uniform crystals free of defects like cracks and inclusions to maximize performance. researchgate.netresearchgate.net

Reduction of Scintillation Decay Time via Defect Suppression in this compound

The scintillation decay time is a measure of how quickly the light pulse is emitted following a radiation interaction. A faster decay is often desirable for high count rate applications. Defects, particularly shallow traps, can introduce slower components to the decay time by temporarily trapping charge carriers. researchgate.net

Strategies for Defect Control in this compound

To optimize the scintillation performance of this compound, several strategies have been developed to control and minimize the concentration of defects and secondary phase inclusions.

A primary and effective technique is known as melt aging or molten-salt pumping. researchgate.netosti.govacs.org This process involves holding the raw material in a molten state under vacuum for an extended period (e.g., 0, 24, or 72 hours) before crystal growth. osti.govacs.org This treatment allows for the removal of excess iodine and helps the melt approach the correct stoichiometric composition. osti.govacs.orgosti.gov The result is a finished crystal with a more uniform matrix and a reduction in performance-degrading defects, leading to simultaneous improvements in light yield, energy resolution, and decay time. osti.govacs.orgosti.gov

Co-doping with other elements is another powerful strategy for defect engineering. The introduction of specific co-dopants can improve the crystalline quality and scintillation properties. For instance, co-doping SrI₂ with divalent magnesium (Mg²⁺) has been shown to reduce the defect density. vcu.edu Similarly, co-doping with tetravalent ions like hafnium (Hf⁴⁺) or zirconium (Zr⁴⁺) can enhance the energy resolution of SrI₂:Eu²⁺ crystals. researchgate.netresearchgate.net

Finally, precise control over crystal growth parameters is essential. The Bridgman method is commonly used for growing SrI₂ crystals. researchgate.netosti.gov Techniques such as using a porous quartz frit to filter the molten salt and employing a specific crucible design (e.g., a bent capillary) to select for a single grain can suppress defects and improve crystal quality. osti.gov Controlling the thermal gradients during growth and cooling is also critical to prevent cracking, which can be an issue due to the anisotropic thermal expansion of the orthorhombic SrI₂ crystal structure. vcu.edu

Interactive Data Tables

The following tables summarize key research findings on the effects of defect engineering in this compound.

Table 1: Effect of Melt Aging on SrI₂:Eu²⁺ Matrix and Inclusion Composition This table shows how increasing the melt aging time brings the crystal matrix closer to the ideal stoichiometric ratio and reveals the strontium-rich nature of secondary phase inclusions. Data sourced from energy-dispersive X-ray spectroscopy (EDS) analysis. osti.gov

| Sample (Melt Aging Time) | Matrix Composition | Inclusion Composition |

| MA0 (0 hours) | SrI₂.₂₁±₀.₀₃ | Not Observed |

| MA24 (24 hours) | SrI₂.₁₆±₀.₀₉ | Not Observed |

| MA72 (72 hours) | SrI₂.₁₀±₀.₀₄ | SrI₁.₄₂, SrI₁.₆₈, SrI₁.₂₉ |

Table 2: Impact of Defect Suppression on Scintillation Properties This table illustrates the improvement in key scintillation metrics through defect engineering techniques like melt aging and suppression of specific trap centers.

| Property | Before Defect Suppression | After Defect Suppression | Method of Suppression |

| Scintillation Decay Time | 1.19 µs | 0.91 µs | Melt-aging to suppress shallow traps researchgate.net |

| Energy Resolution (662 keV) | ~5.3% | <3.0% | Optimized crystal growth, doping osti.govosti.gov |

| Light Yield (photons/MeV) | ~80,000 | >100,000 | Optimized crystal growth, doping aip.orgosti.gov |

Annealing Treatments of this compound Crystals

Research has shown that annealing can improve the energy resolution of SrI₂ scintillators. vcu.edu The process typically involves heating the crystal to a specific temperature below its melting point (approximately 515°C), holding it at that temperature for a set duration, and then carefully cooling it down. For instance, in the preparation of high-purity anhydrous this compound, a heating process to between 350-450°C under vacuum is used to remove crystal water. google.com The specific annealing parameters, such as temperature and time, are crucial and can be optimized to achieve desired crystal properties. mdpi.comencyclopedia.pub Studies on other materials, like perovskites, have shown that an "annealing window" exists, which can significantly enhance crystallinity. mdpi.comencyclopedia.pub For example, the initial phase of crystal formation might occur at a lower temperature, with crystallinity and grain size increasing after extended annealing times. encyclopedia.pub

However, the effectiveness of annealing can be complex. In some studies of europium-doped this compound (SrI₂:Eu), while annealing improved the energy resolution, it did not reduce the intensity of the excitonic peak, which is related to defects. vcu.edu In other contexts, such as with silicon carbide implanted with strontium, annealing at temperatures between 1100 and 1300 °C led to the formation and growth of new crystals on the surface, with the size and quantity of these crystals increasing with the annealing temperature. up.ac.za This indicates that annealing can induce significant microstructural changes. The process can also be influenced by the presence of other elements. For example, co-implantation with helium has been shown to alter the recovery of crystallinity during annealing in strontium-implanted silicon carbide. up.ac.za

It is also important to note that while thermal annealing is a common method, other techniques like photo-annealing and solvent annealing are also being explored to shorten treatment times and enhance crystal quality. mdpi.com The environment during annealing is also a critical factor; for instance, annealing in air has been studied for its effects on certain crystal properties. google.com.pg

Melt Aging for Defect Optimization in this compound

Melt aging, also known as molten-salt pumping, is a pre-growth technique applied to the raw materials of this compound to optimize the quality and scintillation performance of the resulting crystals. researchgate.netacs.orgosti.gov This process involves holding the this compound melt at a high temperature for an extended period before the crystal growth process begins. The primary goal is to purify the melt and adjust its stoichiometry, which are critical factors influencing the final crystal quality. osti.govresearchgate.net

A key challenge in the growth of SrI₂ crystals is the potential for non-stoichiometry, where there is an excess or deficiency of iodine. osti.gov Melt aging helps to address this by gradually removing excess volatile components from the melt. osti.govresearchgate.net Research has demonstrated that as the melt aging time increases, the composition of the resulting SrI₂:Eu²+ crystal approaches the ideal stoichiometric ratio of 1:2 for strontium to iodine. acs.orgosti.govosti.gov This is a significant factor in preventing the formation of defects and secondary phase inclusions within the crystal lattice. osti.gov

Studies have systematically investigated the impact of melt aging time on the properties of SrI₂:Eu²+ crystals. In one such study, crystals were grown from melts aged for 0, 24, and 72 hours. researchgate.netacs.orgosti.gov The results showed a clear correlation between increased melt aging time and improved scintillation performance. Specifically, longer melt aging led to:

Improved Light Yield: The amount of light produced by the scintillator when it interacts with radiation increased. researchgate.netacs.orgosti.gov

Enhanced Energy Resolution: The ability of the detector to distinguish between gamma-rays of different energies was improved. researchgate.netacs.orgosti.gov

Reduced Scintillation Decay Time: The time it takes for the scintillation light to be emitted was shortened, which is crucial for high count-rate applications. For instance, a shallow electron trap could be suppressed, reducing the decay time from 1.19 to 0.91 μs. researchgate.net

Lower Afterglow: The persistence of luminescence after the radiation source is removed was decreased. researchgate.netacs.orgosti.gov

The mechanism behind these improvements is linked to the reduction of defects and the homogenization of the melt. By removing impurities and achieving a more stoichiometric melt, the resulting crystal has a more perfect lattice structure, which in turn enhances its scintillation properties. researchgate.netacs.orgosti.gov For example, while no visible inclusions were observed in samples with 0 and 24 hours of melt aging, small inclusions were seen after 72 hours, suggesting a complex interplay between melt aging and inclusion formation. osti.gov

The table below summarizes the findings from a study on SrI₂:Eu²+ crystals grown with different melt aging times. researchgate.netacs.orgosti.gov

| Melt Aging Time (hours) | Light Yield (photons/MeV) | Energy Resolution at 662 keV (%) | Scintillation Decay Time (μs) | Afterglow Level |

| 0 | Lower | Higher | 1.19 | Higher |

| 24 | Increased | Improved | - | Reduced |

| 72 | Highest | Best | 0.91 | Lowest |

This table is a representation of the trend observed in research and the values are illustrative of the improvements seen with increased melt aging.

Role of Codopants in this compound Defect Density Reduction

The introduction of codopants into this compound crystals is a strategic approach to defect engineering, aiming to improve the material's scintillation properties. jps.jp Codoping involves adding small amounts of specific impurities, in addition to the primary activator (like europium), to modify the crystal's structural and electronic properties. jps.jp This technique has been successfully employed to reduce defect density, which in turn can lead to enhanced light yield, better energy resolution, and faster scintillation decay times. jps.jpibm.com

Zirconium (Zr⁴⁺) Codoping:

High-quality SrI₂:Eu²⁺ single crystals codoped with varying concentrations of Zr⁴⁺ (0, 0.05, 0.1, and 0.2 at.%) have been successfully grown. These crystals were found to be transparent, and free of cracks and inclusions, with a high optical transmittance of over 70%. ibm.com The key findings from Zr⁴⁺ codoping include:

An enhancement of the gamma-ray spectroscopic resolution from 2.8% to 2.5% at 662 keV and from 5.4% to 5.0% at 122 keV. ibm.com

A slight increase in the light yield to 95,000 photons/MeV. ibm.com

Hafnium (Hf⁴⁺) Codoping:

Similarly, codoping with Hf⁴⁺ has shown positive effects on the scintillation performance of SrI₂:Eu²⁺. Crystals codoped with 0.05 at.% Hf⁴⁺ demonstrated an improvement in energy resolution from 3.4% to 3.1% at 662 keV, and from 6.6% to 6.0% at 122 keV. researchgate.net

Other Codopants:

The exploration of codopants is not limited to tetravalent ions. Other elements, such as calcium (Ca²⁺) and magnesium (Mg²⁺), have also been investigated to reduce optical defects that can lead to crystal cracking. vcu.edu In some host materials, codoping with ions like Ca²⁺ has been shown to eliminate certain traps, leading to enhanced charge migration and a change in the scintillation time profile. jps.jp

The table below summarizes the impact of different codopants on the energy resolution of SrI₂:Eu²⁺ scintillators at 662 keV.

| Codopant | Codopant Concentration (at.%) | Energy Resolution at 662 keV (%) |

| None | 0 | 2.8 |

| Zr⁴⁺ | 0.05 | 2.5 |

| None | 0 | 3.4 |

| Hf⁴⁺ | 0.05 | 3.1 |

This table presents data from different studies to illustrate the effect of codoping.

Advanced Characterization Techniques in Strontium Iodide Research

Performance Metrology for Strontium Iodide Scintillator Materials

The evaluation of this compound (SrI₂), particularly when doped with europium (Eu²⁺), as a scintillator material relies on a suite of advanced characterization techniques. These methods are designed to quantify its performance in detecting ionizing radiation, with a primary focus on its application in gamma-ray spectroscopy. The key performance metrics include the proportionality of its light output to the deposited energy, the energy resolution achievable, and the temporal characteristics of the scintillation signal.

Light Yield Proportionality Measurements of this compound

Light yield proportionality, or non-proportionality, is a critical characteristic of a scintillator. It describes how linearly the light output of the material responds to different amounts of deposited energy. An ideal scintillator would exhibit perfect proportionality, meaning the number of scintillation photons produced is directly proportional to the energy of the incident radiation. In practice, most scintillators deviate from this ideal behavior, which can degrade the energy resolution. arxiv.org

Europium-doped this compound (SrI₂:Eu) is distinguished by its exceptional light yield proportionality, which is a significant factor in its high energy resolution. rmdinc.comhalide-crylink.com Research has shown that SrI₂:Eu demonstrates a remarkably linear response over a broad range of energies. unt.edurmdinc.com Studies have quantified this linearity, showing a deviation of less than 2% over the energy range from 14 to 1274 keV. unt.edu Another investigation found the standard deviation from proportionality to be less than 5% for energies between 6 and 460 keV. unt.eduresearchgate.net This high degree of proportionality makes SrI₂:Eu one of the most proportional scintillators available. desy.de The non-proportionality is also observed to be temperature-dependent. desy.dearxiv.org

The excellent proportionality of SrI₂:Eu surpasses that of many other established scintillators, contributing significantly to its ability to resolve closely spaced gamma-ray peaks. aip.orgescholarship.org

Table 1: Reported Light Yield Proportionality of this compound

| Dopant | Energy Range | Deviation from Proportionality | Reference |

|---|---|---|---|

| 5% Eu | 14 - 1274 keV | < 2% | unt.edu |

| Eu | 6 - 460 keV | < 5% (standard deviation) | unt.eduresearchgate.net |

| 2% Ce/Na | 60 - 1274 keV | < 6% | unt.edu |

Energy Resolution Determination (Full Width Half Maximum) of this compound

Energy resolution is arguably the most important performance metric for a scintillator used in gamma-ray spectroscopy. It quantifies the detector's ability to distinguish between two gamma rays with very similar energies. The energy resolution is typically measured at a specific gamma-ray energy, most commonly the 662 keV photopeak from a Cesium-137 (¹³⁷Cs) source, and is expressed as the Full Width at Half Maximum (FWHM) of the photopeak, divided by the peak's centroid location.

SrI₂:Eu scintillators are renowned for their excellent energy resolution, which rivals or exceeds that of other high-performance materials. unt.eduaip.org Numerous studies have reported energy resolution values for SrI₂:Eu in the range of 3% to 4% FWHM at 662 keV. rmdinc.comunt.eduaip.orgescholarship.orgzenodo.orgresearchgate.net Some crystals have demonstrated resolutions as low as 3% at this energy. unt.eduresearchgate.net With the application of digital pulse processing techniques to correct for signal variations, energy resolution for a large 4 in³ SrI₂:Eu crystal has been demonstrated to be as good as 2.9% FWHM at 662 keV. osti.govresearchgate.net The material performs well across a wide energy spectrum, with typical resolutions of 6% FWHM at 122 keV in addition to the excellent performance at higher energies. berkeleynucleonics.comscionix.nl

The high light yield of SrI₂:Eu, which can exceed 80,000 photons/MeV, combined with its excellent proportionality, are the primary factors contributing to its superior energy resolution. halide-crylink.comrmdinc.comosti.govnih.gov However, in larger crystals, optical self-absorption by the Eu²⁺ dopant can degrade resolution, an effect that can be mitigated through digital signal correction. osti.govresearchgate.net

Table 2: Typical Energy Resolution (FWHM) of SrI₂:Eu at Various Gamma-Ray Energies

| Energy | Resolution (FWHM) | Reference |

|---|---|---|

| 59.5 keV | 10% | berkeleynucleonics.com |

| 122 keV | 6% | berkeleynucleonics.comscionix.nl |

| 356 keV | 5% | berkeleynucleonics.com |

| 662 keV | 2.9% - 3.7% | unt.eduresearchgate.netaip.orgosti.govberkeleynucleonics.com |

Scintillation Decay Profile Analysis of this compound

The scintillation decay profile describes the time-dependent emission of light from the scintillator following an interaction with ionizing radiation. This temporal response is characterized by one or more decay time constants. The decay time is a crucial parameter, as it influences the maximum count rate a detector can handle and is important for timing applications.

The scintillation decay of SrI₂:Eu is relatively slow compared to other scintillators. The decay profile can often be described by a single exponential model, with a principal decay time constant typically reported to be around 1.1 to 1.2 µs. unt.eduescholarship.orgresearchgate.netresearchgate.net However, the decay time can be dependent on the size of the crystal and the concentration of the europium dopant. rmdinc.comzenodo.orgberkeleynucleonics.com For instance, some measurements show a decay time that can range from 1 to 5 µs depending on the sample size. rmdinc.comberkeleynucleonics.com

More detailed analyses reveal that the decay profile can be more complex. Some studies have fitted the decay curve with a multi-component exponential model. One such study identified a fast decay constant of around 40 ns, which was attributed to Eu²⁺ luminescence quenching, a main component of approximately 500 ns corresponding to the intrinsic 5d-4f transition in Eu²⁺, and a very slow component exceeding 1000 ns (1 µs) that is thought to be related to luminescence reabsorption processes. zenodo.org Another study on a SrI₂:0.5% Ce/Na crystal found a two-component decay with time constants of 27 ns and 450 ns. unt.edu Reducing the Eu²⁺ concentration has been shown to result in a faster scintillation decay time. zenodo.org

Table 3: Scintillation Decay Components in this compound

| Dopant | Decay Time Constant(s) | Proposed Mechanism | Reference |

|---|---|---|---|

| 0.5% Eu | 1.1 µs | Single exponential decay | unt.edu |

| Eu | 1.2 µs | Single decay component | escholarship.orgresearchgate.netresearchgate.net |

| 0.5% Ce/Na | 27 ns, 450 ns | Two-component decay | unt.edu |

| 2% Ce/Na | 33 ns, 570 ns | Two-component decay | unt.edu |

| Eu | 40 ns, ~500 ns, >1000 ns | Multi-component decay (quenching, intrinsic, reabsorption) | zenodo.org |

Applications of Strontium Iodide in Advanced Radiation Detection

Strontium Iodide in Gamma-Ray Spectroscopy Systems

Gamma-ray spectroscopy, a technique used to identify the energy and intensity of gamma radiation, benefits significantly from the properties of SrI2:Eu. These detectors are pivotal in applications requiring precise identification of radioactive isotopes.

High Energy Resolution Detector Development using this compound

A key advantage of SrI2:Eu is its exceptional energy resolution, which allows for the clear distinction between gamma-ray peaks that might otherwise overlap. spie.orgsmolecule.comspiedigitallibrary.org Researchers have consistently demonstrated energy resolutions of less than 3% at 662 keV for SrI2:Eu detectors. osti.govresearchgate.netllnl.gov This level of performance is a significant improvement over the typical 7% resolution of NaI(Tl) detectors and is comparable to that of LaBr3(Ce). osti.govresearchgate.net

The high light output of SrI2:Eu, exceeding 80,000 photons/MeV and in some cases even 120,000 photons/MeV, contributes directly to its high energy resolution. osti.govresearchgate.netresearchgate.net This high light yield, coupled with the material's excellent light yield proportionality, means the amount of light produced is nearly directly proportional to the energy of the incident gamma-ray. llnl.govresearchgate.net

However, the development of large-volume SrI2:Eu detectors has faced challenges with light trapping, where scintillation light is re-absorbed within the crystal, degrading energy resolution. osti.govosti.gov To overcome this, researchers have developed techniques such as digital readout electronics that correct scintillation pulses on-the-fly and modifying the crystal shape with a slight taper. osti.govosti.gov These methods have successfully achieved energy resolutions of 2.9% FWHM at 662 keV in a 4 in³ SrI2(Eu) crystal. osti.gov

The performance of SrI2:Eu detectors is also being enhanced by coupling them with modern photodetectors like silicon photomultipliers (SiPMs), which offer advantages in terms of lower power consumption and reduced size compared to traditional photomultiplier tubes (PMTs). arxiv.org

Table: Comparative Performance of Scintillation Materials

| Scintillator Material | Typical Energy Resolution at 662 keV | Light Yield (photons/MeV) | Intrinsic Radioactivity |

| SrI2:Eu | < 3% - 3.5% osti.govberkeleynucleonics.com | >80,000 osti.govresearchgate.net | No osti.govrmdinc.com |

| NaI(Tl) | ~7% osti.govresearchgate.net | ~38,000 | No osti.govresearchgate.net |

| LaBr3(Ce) | < 3% spiedigitallibrary.orgosti.gov | ~75,000 | Yes (¹³⁸La) osti.gov |

This table provides typical values; actual performance can vary with crystal size and other factors.

Isotopic Identification Capabilities of this compound Detectors

The superior energy resolution of SrI2:Eu detectors directly translates to enhanced capabilities in identifying different radioactive isotopes. researchgate.netosti.gov In complex scenarios with multiple radioactive sources, the ability to clearly resolve distinct gamma-ray peaks is crucial for accurate identification. osti.govresearchgate.net

Studies have shown that the higher resolution of SrI2:Eu results in a significant improvement in the error rate for radioisotope identification (RIID) compared to NaI(Tl) detectors, with improvements by a factor of 2 to 5. researchgate.netosti.gov This enhanced capability is critical in applications like nuclear security and environmental monitoring, where the correct and rapid identification of isotopes is paramount. smolecule.com

The lack of intrinsic radioactivity in SrI2:Eu, unlike LaBr3(Ce) which contains the naturally occurring radioactive isotope ¹³⁸La, is another significant advantage. osti.govresearchgate.net This absence of an internal background signal makes SrI2:Eu particularly well-suited for measuring weak radioactive sources and for applications requiring low background counts. smolecule.comosti.gov The ability to resolve more gamma lines compared to NaI(Tl) allows for more accurate and rapid radioisotope identification for a wide range of sources. osti.govresearchgate.net

This compound in Nuclear Security Applications

The unique properties of SrI2:Eu make it a highly valuable material for nuclear security and non-proliferation efforts. halide-crylink.comosti.gov The primary goal in these applications is the rapid and accurate detection and identification of illicit radioactive materials, such as highly enriched uranium and plutonium. smolecule.comosti.gov

Handheld radioisotope identification devices (RIIDs) are a key tool for first responders and security personnel. osti.gov The development of RIIDs incorporating SrI2:Eu detectors offers a significant leap in performance over existing technologies. osti.govdhs.gov These advanced detectors provide the high resolution needed to distinguish threat materials from naturally occurring radioactive materials (NORM) or medical isotopes, thereby reducing false alarms. llnl.govdhs.gov

The U.S. Department of Homeland Security (DHS) has actively supported the development of advanced radiation detection technologies, including those based on this compound. dhs.govresearchgate.net Projects like the Advanced Radiation Monitoring Device (ARMD) have focused on leveraging the superior energy resolution of materials like SrI2:Eu to create smaller, more capable detection systems. dhs.govdhs.gov The commercial availability of SrI2:Eu is a direct result of these focused development efforts. dhs.gov

The improved ability to identify specific isotopes also aids in nuclear forensics, where determining the origin and intended use of nuclear material is critical. The detailed gamma-ray spectra obtained with SrI2:Eu detectors provide crucial information for these analyses.

Broader Applications of this compound in Radiation Physics

Beyond its critical role in nuclear security, this compound's advanced capabilities are finding applications in a variety of other fields within radiation physics.

In medical imaging , particularly in research for Positron Emission Tomography (PET), the high light yield and good energy resolution of SrI2:Eu are highly desirable. smolecule.comllnl.gov While not yet a mainstream clinical tool, the material's properties could lead to PET scanners with improved image quality and potentially lower radiation doses for patients.

Astrophysics and planetary science represent another promising area for SrI2:Eu detectors. spie.orgusra.edu Gamma-ray spectroscopy from space is a key method for determining the elemental composition of celestial bodies. usra.edu The this compound Radiation Instrument (SIRI) mission was specifically designed to test the performance of SrI2:Eu detectors in the harsh environment of space. arxiv.orgnavy.mil The improved energy resolution of these detectors will enable more accurate analysis of gamma-rays from elements in planetary surfaces, which are often found in densely populated energy regions of the spectrum. nasa.gov This could lead to a better understanding of the formation and evolution of planets and other solar system objects. spie.org The lack of intrinsic radioactivity is also a major benefit for long-duration space missions where background radiation is a significant concern. usra.edu

Furthermore, SrI2:Eu is valuable for environmental monitoring , where it can be used to detect and identify radioactive contamination. smolecule.com Its high sensitivity and ability to distinguish between different isotopes make it an effective tool for assessing the extent of contamination and for long-term monitoring of remediation efforts.

Q & A

Q. What are the optimal methods for synthesizing high-purity strontium iodide in laboratory settings?

this compound is typically synthesized via the reaction of strontium carbonate (SrCO₃) with hydroiodic acid (HI): Key methodological considerations include:

- Anhydrous conditions : Due to SrI₂’s deliquescence, reactions should be conducted in a dry environment .

- Purification : Recrystallization from ethanol or acetone to remove impurities, followed by vacuum drying .

- Quality control : X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm purity (>99.99% metals basis) .

Q. How does this compound’s solubility profile influence its reactivity in aqueous systems?

SrI₂ exhibits high water solubility (177 g/100 mL at 20°C) and limited solubility in ethanol (3.1 g/100 mL at 4°C). This impacts its use in precipitation reactions, such as:

Q. What safety protocols are essential for handling this compound in laboratory experiments?

SrI₂ is classified as a corrosive metal with hazards including skin/eye irritation (H315/H319) and respiratory toxicity (H335). Key protocols:

- Personal protective equipment (PPE) : Impermeable gloves, face shields, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of dust .

- Decomposition risks : Avoid exposure to moisture or high temperatures (>515°C), which release toxic iodine (I₂) and strontium oxide (SrO) .

Advanced Research Questions

Q. How can europium-doped this compound (SrI₂:Eu²⁺) enhance gamma-ray spectroscopy performance?

SrI₂:Eu²⁺ is a high-performance scintillator due to its high light yield (\sim80,000 photons/MeV) and proportional response. Methodological advances include:

- Crystal growth : Vertical Bridgman technique under inert gas to minimize oxygen contamination .

- Characterization : Pulse-height analysis to measure energy resolution (<3% at 662 keV) .

- Space applications : The SIRI-2 instrument demonstrated SrI₂:Eu²⁺’s radiation hardness and stability in space environments .

Q. What strategies stabilize strontium-substituted perovskite quantum dots (QDs) for optoelectronic applications?

Substituting Pb²⁺ with Sr²⁺ in CsPbI₃ QDs reduces lattice distortion and improves phase stability:

Q. How can laser-ablation MC-ICP-MS improve strontium isotope (⁸⁷Sr/⁸⁶Sr) analysis in geochemical studies?

The IsoFishR software standardizes data reduction for laser-ablation strontium isotope analysis:

Q. What are the mechanisms of thermal decomposition in this compound under varying atmospheric conditions?

Thermogravimetric analysis (TGA) reveals:

Q. How do researchers address data gaps in this compound’s toxicological profile?

While SrI₂ is considered low-toxicity (similar to calcium), unresolved questions include:

Q. What novel compounds can be synthesized using this compound as a precursor?

Example: Sr₂BN₂I, synthesized via high-temperature (1,150 K) reaction in sealed steel ampoules:

Featured Recommendations

| Most viewed | ||

|---|---|---|